molecular formula C30H37N3O4S B15009896 4-(methylsulfonyl)-2-oxo-1,5-diphenyl-2,5-dihydro-1H-pyrrol-3-yl N,N'-dicyclohexylcarbamimidate

4-(methylsulfonyl)-2-oxo-1,5-diphenyl-2,5-dihydro-1H-pyrrol-3-yl N,N'-dicyclohexylcarbamimidate

Cat. No.: B15009896
M. Wt: 535.7 g/mol
InChI Key: VWTMHRWKWQUPRU-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)-2-oxo-1,5-diphenyl-2,5-dihydro-1H-pyrrol-3-yl N,N’-dicyclohexylcarbamimidate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with methylsulfonyl and diphenyl groups, and a dicyclohexylcarbamimidate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-2-oxo-1,5-diphenyl-2,5-dihydro-1H-pyrrol-3-yl N,N’-dicyclohexylcarbamimidate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The pyrrole ring is then substituted with methylsulfonyl and diphenyl groups through electrophilic aromatic substitution reactions.

    Formation of the Carbamimidate Moiety: The final step involves the reaction of the substituted pyrrole with N,N’-dicyclohexylcarbodiimide (DCC) to form the carbamimidate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfonyl)-2-oxo-1,5-diphenyl-2,5-dihydro-1H-pyrrol-3-yl N,N’-dicyclohexylcarbamimidate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(methylsulfonyl)-2-oxo-1,5-diphenyl-2,5-dihydro-1H-pyrrol-3-yl N,N’-dicyclohexylcarbamimidate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)-2-oxo-1,5-diphenyl-2,5-dihydro-1H-pyrrol-3-yl N,N’-dicyclohexylcarbamimidate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Modulating Signaling Pathways: Interfering with cellular signaling pathways, leading to altered cellular responses.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various mechanisms.

Comparison with Similar Compounds

4-(methylsulfonyl)-2-oxo-1,5-diphenyl-2,5-dihydro-1H-pyrrol-3-yl N,N’-dicyclohexylcarbamimidate can be compared with other similar compounds such as:

    N,N’-Dicyclohexylcarbodiimide (DCC): Used primarily as a coupling agent in peptide synthesis.

    4-(methylsulfonyl)-2-oxo-1,5-diphenyl-2,5-dihydro-1H-pyrrole: Lacks the carbamimidate moiety and has different chemical properties and applications.

    Diphenylpyrrole Derivatives: Similar structure but with different substituents, leading to varied reactivity and applications.

The uniqueness of 4-(methylsulfonyl)-2-oxo-1,5-diphenyl-2,5-dihydro-1H-pyrrol-3-yl N,N’-dicyclohexylcarbamimidate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C30H37N3O4S

Molecular Weight

535.7 g/mol

IUPAC Name

(3-methylsulfonyl-5-oxo-1,2-diphenyl-2H-pyrrol-4-yl) N,N'-dicyclohexylcarbamimidate

InChI

InChI=1S/C30H37N3O4S/c1-38(35,36)28-26(22-14-6-2-7-15-22)33(25-20-12-5-13-21-25)29(34)27(28)37-30(31-23-16-8-3-9-17-23)32-24-18-10-4-11-19-24/h2,5-7,12-15,20-21,23-24,26H,3-4,8-11,16-19H2,1H3,(H,31,32)

InChI Key

VWTMHRWKWQUPRU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3)OC(=NC4CCCCC4)NC5CCCCC5

Origin of Product

United States

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